1-(Isocyanomethyl)-4-methylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isocyanomethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the dehydration of formamides using phosphorus oxychloride in the presence of a base like triethylamine . The reaction typically occurs at low temperatures (around 0°C) and yields the isocyanide in high purity and yield.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanomethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
1-(Isocyanomethyl)-4-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Isocyanomethyl)-4-methylbenzene involves its reactivity due to the isocyanide group. The terminal carbon of the isocyanide group is nucleophilic, while the nitrogen is electrophilic. This dual reactivity allows the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Isocyanomethyl)-2-methylbenzene: Similar structure but with the methyl group in the ortho position.
1-(Isocyanomethyl)-3-methylbenzene: Similar structure but with the methyl group in the meta position.
Phenyl isocyanide: Lacks the methyl substitution on the benzene ring.
Uniqueness: 1-(Isocyanomethyl)-4-methylbenzene is unique due to the para-substitution of the methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its ortho and meta counterparts .
Properties
IUPAC Name |
1-(isocyanomethyl)-4-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHYFKUMLWEAMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374912 | |
Record name | 4-Methylbenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39495-97-1 | |
Record name | 4-Methylbenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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